Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol
CAS No.: 113931-96-7
Cat. No.: VC21191560
Molecular Formula: C14H24O3Si
Molecular Weight: 268.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113931-96-7 |
|---|---|
| Molecular Formula | C14H24O3Si |
| Molecular Weight | 268.42 g/mol |
| IUPAC Name | [4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol |
| Standard InChI | InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-9,15H,10H2,1-6H3 |
| Standard InChI Key | RXKKNINBYYFKBO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC |
Introduction
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol, with the CAS number 113931-96-7, is a complex organic compound that has garnered attention in synthetic chemistry. This compound is synthesized from vanillin, involving an intermediate step that includes methoxy-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzaldehyde .
Synthesis and Applications
The synthesis of this compound typically involves the protection of a hydroxyl group with a TBDMS group, which is a common strategy in organic synthesis to prevent unwanted reactions during multi-step syntheses. The compound is prepared synthetically from vanillin, indicating its potential use in the synthesis of complex molecules derived from vanillin .
Related Compounds and Research Findings
Compounds with similar tert-butyldimethylsilyl (TBDMS) protecting groups are commonly used in organic synthesis due to their stability and ease of removal under specific conditions. For example, Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is another compound that utilizes TBDMS groups for protection, highlighting the versatility of these groups in synthetic chemistry .
Data Table: Chemical and Commercial Information
| Property/Aspect | Description |
|---|---|
| CAS Number | 113931-96-7 |
| Synthesis | From vanillin |
| Intermediate | Methoxy-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzaldehyde |
| Price (Historical) | €307 (1g), €2,102 (10g) |
| Availability | Discontinued |
| Chemical Structure | Includes TBDMS protecting group, methoxy group, and benzenemethanol moiety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume